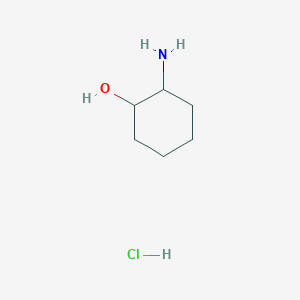

2-Aminocyclohexanol hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-aminocyclohexan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.ClH/c7-5-3-1-2-4-6(5)8;/h5-6,8H,1-4,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKKCSUHCVGCGFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6936-47-6 | |

| Record name | cis-2-Aminocyclohexanol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Aminocyclohexanol hydrochloride physical properties

An In-depth Technical Guide to the Physical Properties of 2-Aminocyclohexanol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Cornerstone Chiral Building Block

This compound is a pivotal chemical intermediate, valued for its bifunctional nature and inherent stereochemistry. Comprising a cyclohexane ring substituted with both an amino and a hydroxyl group, it serves as a versatile chiral building block in asymmetric synthesis.[1] Its hydrochloride salt form enhances stability and aqueous solubility, making it a practical precursor in the synthesis of a wide array of pharmaceuticals, agrochemicals, and other specialty chemicals.[2] This guide provides an in-depth exploration of the distinct physical properties of its primary stereoisomers, the cis and trans forms, offering field-proven insights and methodologies essential for its effective application in research and development.

Section 1: Chemical Identity and Stereoisomerism

This compound exists as two primary diastereomers: cis and trans. The spatial arrangement of the amino and hydroxyl groups relative to the cyclohexane ring dictates their distinct physical and chemical behaviors. In the cis isomer, both functional groups are on the same side of the ring, while in the trans isomer, they are on opposite sides.[3] This stereochemical difference is fundamental to their application in stereoselective synthesis.

Below is a diagram illustrating the relationship between the 2-Aminocyclohexanol free base and its corresponding hydrochloride salt, as well as the structures of the cis and trans isomers.

Caption: Isomeric forms and salt formation of 2-Aminocyclohexanol.

Section 2: Core Physical Properties: A Comparative Analysis

The physical properties of this compound are significantly influenced by its stereochemistry. The trans isomer, with its more symmetrical structure, generally packs more efficiently into a crystal lattice, which can affect properties like melting point. The data presented below has been consolidated from various chemical suppliers and safety data sheets.

| Property | trans-2-Aminocyclohexanol HCl | cis-2-Aminocyclohexanol HCl |

| CAS Number | 5456-63-3[4] | 6936-47-6[5] |

| Molecular Formula | C₆H₁₃NO·HCl (or C₆H₁₄ClNO)[4][6] | C₆H₁₃NO·HCl (or C₆H₁₄ClNO)[7][8] |

| Molecular Weight | 151.63 g/mol [4][9] | 151.63 g/mol [7] |

| Appearance | White to beige or pale cream crystalline powder/solid.[10][11] | White to light beige crystalline powder.[5][7] |

| Melting Point | 172-175 °C[2][4] | 186-190 °C[5][7] |

| Boiling Point | Not available. | 201.1 °C at 760 mmHg[7][8] |

| Solubility | Soluble in water.[2] Soluble in alcohols and ethers.[2] | Data not widely available, but expected to be water-soluble. |

| Hygroscopicity | Hygroscopic.[11][12] | Not specified, but likely hygroscopic. |

Section 3: Solubility Characteristics and Determination

The hydrochloride salt form of 2-aminocyclohexanol significantly enhances its polarity and, consequently, its solubility in aqueous and protic solvents compared to its free base form. This property is critical for its use in many synthetic reactions and for the preparation of pharmaceutical formulations.

Causality Behind Solubility:

The protonated ammonium group (-NH₃⁺) and the polar hydroxyl group (-OH) can readily form hydrogen bonds with water molecules. This strong intermolecular interaction overcomes the crystal lattice energy of the solid, allowing it to dissolve. Its solubility in organic solvents like alcohols is also attributed to hydrogen bonding, while solubility in non-polar solvents like ethers is generally lower.[2]

Protocol: Experimental Solubility Determination

This protocol outlines a standard method for determining the approximate solubility of this compound in a given solvent at room temperature.

Objective: To estimate the solubility (in mg/mL) of the compound.

Materials:

-

This compound (cis or trans isomer)

-

Selected solvent (e.g., deionized water, ethanol)

-

Analytical balance

-

Vortex mixer

-

Small vials or test tubes

-

Pipettes

Methodology:

-

Preparation: Weigh out approximately 10 mg of the compound and place it into a vial.

-

Solvent Addition: Add a known volume of the solvent (e.g., 0.1 mL) to the vial.

-

Mixing: Cap the vial and vortex vigorously for 1-2 minutes.

-

Observation: Visually inspect the solution. If the solid has completely dissolved, proceed to the next step. If not, the compound is soluble to at least 100 mg/mL (10 mg / 0.1 mL).

-

Titration: If the solid dissolved, continue adding the solvent in known increments (e.g., 0.1 mL), vortexing after each addition, until the solution becomes saturated and a small amount of solid precipitate remains undissolved.

-

Calculation: Record the total volume of solvent added. The solubility is calculated as the initial mass of the compound divided by the total volume of solvent required for dissolution.

-

Validation: The experiment should be repeated to ensure reproducibility. This self-validating system confirms the consistency of the measurement.

Section 4: Spectroscopic Characterization

Spectroscopic analysis is indispensable for confirming the identity and purity of this compound. Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are the most common techniques employed.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present. Key expected absorptions include:

-

O-H Stretch: A broad peak typically in the range of 3200-3600 cm⁻¹, indicative of the hydroxyl group and hydrogen bonding.

-

N-H Stretch: Peaks appearing in the 3000-3300 cm⁻¹ region, often overlapping with the O-H stretch, corresponding to the ammonium group.

-

C-H Stretch: Sharp peaks just below 3000 cm⁻¹ from the cyclohexane ring's aliphatic C-H bonds.

-

C-O Stretch: A strong absorption in the 1050-1150 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the structure and stereochemistry. The spectrum for the trans isomer, for example, would show distinct signals for the protons on the carbons bearing the amino and hydroxyl groups, with coupling constants that can help confirm the trans configuration.[13]

Workflow: Acquiring Spectroscopic Data

The following diagram illustrates a generalized workflow for sample analysis.

Caption: Standard workflow for spectroscopic characterization.

Section 5: Safety, Handling, and Storage

Proper handling and storage are crucial due to the hazardous nature of this compound.

Safety and Hazards:

-

Irritation: The compound is classified as an irritant. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[11][12]

-

Toxicity: While acute toxicity is low, direct contact and inhalation should be avoided.[2]

Handling Protocols:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile rubber), safety goggles with side-shields, and a lab coat.[11][14]

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[2][15]

-

First Aid: In case of eye contact, rinse immediately with plenty of water for at least 15 minutes and seek medical advice.[11] For skin contact, wash off immediately with soap and plenty of water.[11][15]

Storage Recommendations:

-

Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place.[2][15]

-

Hygroscopicity: The material is hygroscopic and will absorb moisture from the air.[11][12] Storage in a desiccator or under an inert atmosphere is recommended for long-term stability and to maintain purity.

-

Incompatibilities: Keep away from strong oxidizing agents.[11]

Conclusion

A thorough understanding of the physical properties of cis- and trans-2-aminocyclohexanol hydrochloride is fundamental to its successful application in synthetic chemistry and drug development. The differences in melting point, solubility, and spectral characteristics, all stemming from their distinct stereochemistry, must be considered when designing experiments and scale-up processes. Adherence to strict safety and handling protocols is mandatory to ensure the well-being of laboratory personnel. This guide serves as a foundational resource, empowering researchers to leverage this versatile building block with precision and safety.

References

-

2-Aminocyclohexanol - ChemBK. (2024-04-09). ChemBK. [Link]

-

trans-2-Amino-cyclohexanol hydrochloride - ChemBK. (2024-04-09). ChemBK. [Link]

-

Cas 6936-47-6,CIS-2-AMINOCYCLOHEXANOL HYDROCHLORIDE | lookchem. LookChem. [Link]

-

trans-2-Aminocyclohexanol hydrochloride - Optional[ATR-IR] - Spectrum - SpectraBase. SpectraBase. [Link]

-

Material Safety Data Sheet - Pi Chemicals. Pi Chemicals. [Link]

-

trans-2-Aminocyclohexanol hydrochloride - Optional[FTIR] - Spectrum - SpectraBase. SpectraBase. [Link]

-

Trans-2-Aminocyclohexanol HCl | CAS#:13374-30-6 | Chemsrc. Chemsrc. [Link]

-

cis-2-Aminocyclohexanol | C6H13NO | CID 6542151 - PubChem - NIH. PubChem. [Link]

-

2-Aminocyclohexanol - Optional[1H NMR] - Spectrum - SpectraBase. SpectraBase. [Link]

-

(1R,2R)-2-Aminocyclohexanol | C6H13NO | CID 735777 - PubChem. PubChem. [Link]

Sources

- 1. CAS 200352-28-9: (1S,2R)-2-aminocyclohexanol Hydrochloride [cymitquimica.com]

- 2. chembk.com [chembk.com]

- 3. Buy (1R,2S)-2-aminocyclohexanol | 931-15-7 [smolecule.com]

- 4. trans-2-Aminocyclohexanol 99 5456-63-3 [sigmaaldrich.com]

- 5. 265850050 [thermofisher.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. Cas 6936-47-6,CIS-2-AMINOCYCLOHEXANOL HYDROCHLORIDE | lookchem [lookchem.com]

- 8. Page loading... [guidechem.com]

- 9. scbt.com [scbt.com]

- 10. B22324.06 [thermofisher.com]

- 11. fishersci.co.uk [fishersci.co.uk]

- 12. trans-2-Aminocyclohexanol hydrochloride, 97+% | Fisher Scientific [fishersci.ca]

- 13. TRANS-2-AMINOCYCLOHEXANOL HYDROCHLORIDE(5456-63-3) 1H NMR [m.chemicalbook.com]

- 14. echemi.com [echemi.com]

- 15. assets.thermofisher.cn [assets.thermofisher.cn]

An In-depth Technical Guide to the Chemical Structure and Applications of 2-Aminocyclohexanol Hydrochloride

This guide provides a comprehensive technical overview of 2-aminocyclohexanol hydrochloride, a pivotal chiral building block in modern organic synthesis and drug discovery. Designed for researchers, scientists, and drug development professionals, this document delves into the nuanced stereochemistry, conformational landscape, spectroscopic signatures, synthesis protocols, and key applications of this versatile compound.

Introduction: The Significance of 2-Aminocyclohexanol

2-Aminocyclohexanol is a bifunctional organic molecule featuring a cyclohexane scaffold substituted with amino and hydroxyl groups on adjacent carbons. Its importance in synthetic and medicinal chemistry is intrinsically linked to its chirality. The fixed spatial relationship between the amino and hydroxyl groups makes it an excellent chiral auxiliary and a valuable precursor for the synthesis of complex, stereochemically-defined molecules, including pharmaceutical agents.[1] The hydrochloride salt form enhances its stability and water solubility, making it a convenient material for laboratory and industrial use.

Chemical Structure and Stereochemistry

2-Aminocyclohexanol possesses two stereogenic centers at carbons C1 (bearing the -OH group) and C2 (bearing the -NH2 group). This gives rise to four possible stereoisomers, which exist as two pairs of enantiomers. These pairs are diastereomers of each other, categorized as cis and trans based on the relative orientation of the two functional groups.[2]

-

trans-Isomers: The amino and hydroxyl groups are on opposite sides of the cyclohexane ring. This pair consists of the (1R,2R) and (1S,2S) enantiomers.

-

cis-Isomers: The amino and hydroxyl groups are on the same side of the cyclohexane ring. This pair consists of the (1R,2S) and (1S,2R) enantiomers.[2]

The specific stereoisomer used is critical as it dictates the stereochemical outcome in asymmetric synthesis and the pharmacological profile of resulting drug candidates.[2]

Caption: Stereoisomers of 2-Aminocyclohexanol. Note: Placeholder images used. Actual chemical structures would be depicted.

Conformational Analysis: The Chair Conformation and its Implications

The cyclohexane ring predominantly adopts a chair conformation to minimize steric and torsional strain. The stability of the conformers for cis and trans-2-aminocyclohexanol is a critical factor governing their reactivity.

-

trans-Isomers: The most stable conformation for the trans isomer is the diequatorial form, where both the hydroxyl and amino groups occupy equatorial positions. This arrangement minimizes 1,3-diaxial interactions, rendering the trans isomer generally more thermodynamically stable than the cis isomer.

-

cis-Isomers: In the cis isomer, one substituent must be axial while the other is equatorial. The equilibrium between the two possible chair conformations (e.g., axial-OH/equatorial-NH2 vs. equatorial-OH/axial-NH2) is influenced by the steric bulk of the groups and the potential for intramolecular hydrogen bonding.[3]

A key interaction that stabilizes certain conformations is the intramolecular hydrogen bond between the hydroxyl group's hydrogen and the amino group's lone pair of electrons (OH···N). This interaction is particularly influential in non-polar solvents and can affect the conformational equilibrium.[3] Upon protonation to form the hydrochloride salt, this hydrogen bond is disrupted, and electrostatic interactions become more dominant, potentially shifting the conformational equilibrium.[3]

Spectroscopic Characterization

Spectroscopic methods are indispensable for distinguishing between the cis and trans isomers and for confirming their structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are the most powerful tools for differentiating the diastereomers. The key lies in analyzing the chemical shifts and, more importantly, the coupling constants of the protons on C1 and C2.[4][5]

-

¹H NMR:

-

Coupling Constants (J): In the stable diequatorial conformation of the trans isomer, the protons on C1 and C2 are both axial. This results in a large axial-axial coupling constant (³J_ax,ax), typically in the range of 10-13 Hz.[5] For the cis isomer, the relationship between the C1 and C2 protons is axial-equatorial, leading to a much smaller coupling constant (³J_ax,eq), typically 2-5 Hz.[5] This difference in coupling constant is the most definitive diagnostic feature.

-

Chemical Shifts (δ): The proton attached to the carbon bearing an equatorial substituent generally appears at a lower field (higher ppm) compared to its axial counterpart.[5]

-

-

¹³C NMR: The orientation of the substituents also influences the chemical shifts of the ring carbons. Carbons bearing axial substituents are typically shielded (appear at a higher field/lower ppm) compared to those with equatorial substituents due to the gamma-gauche effect.

Table 1: Representative NMR Data for 2-Aminocyclohexanol Isomers

| Isomer | Proton | Representative ¹H Chemical Shift (δ, ppm) | Key ¹H-¹H Coupling (J, Hz) | Representative ¹³C Chemical Shift (δ, ppm) |

| trans | H-1 (CH-OH) | ~3.3-3.6 | ³J ≈ 10-12 (ax-ax) | C1: ~75, C2: ~58 |

| H-2 (CH-NH₂) | ~2.7-3.0 | |||

| cis | H-1 (CH-OH) | ~3.8-4.0 | ³J ≈ 2-5 (ax-eq) | C1: ~71, C2: ~54 |

| H-2 (CH-NH₂) | ~3.1-3.3 |

Note: Exact chemical shifts are solvent-dependent. Data is compiled for general guidance.[3][5][6]

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the key functional groups.

-

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group, with the broadening due to hydrogen bonding.

-

N-H Stretch: Primary amines typically show two bands (symmetric and asymmetric stretching) in the 3300-3500 cm⁻¹ region, which may overlap with the O-H band.

-

C-H Stretch: Aliphatic C-H stretches appear just below 3000 cm⁻¹.[7]

-

N-H Bend: A bending vibration for the primary amine appears around 1590-1650 cm⁻¹.

-

C-O Stretch: A strong band for the C-O stretch of the secondary alcohol is observed in the 1050-1100 cm⁻¹ region.

While IR is excellent for functional group identification, distinguishing between cis and trans isomers based solely on IR can be challenging and often relies on subtle differences in the fingerprint region (below 1500 cm⁻¹).[4]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of 2-aminocyclohexanol (the free base) typically shows a molecular ion peak (M⁺) at m/z = 115. A prominent fragmentation pathway is the alpha-cleavage adjacent to the nitrogen or oxygen atom. A base peak is often observed at m/z = 56, corresponding to the [C₃H₆N]⁺ fragment resulting from the cleavage of the C1-C2 and C3-C4 bonds.[8]

Synthesis Methodologies

Stereocontrolled synthesis is paramount for accessing specific isomers of 2-aminocyclohexanol.

Synthesis of trans-2-Aminocyclohexanol

A robust and scalable method for racemic trans-2-aminocyclohexanol involves the aminolysis of cyclohexene oxide. The subsequent resolution of the racemate is a critical step to obtain the pure enantiomers.

Caption: Workflow for the synthesis and resolution of trans-2-aminocyclohexanol enantiomers.

Experimental Protocol: Synthesis and Resolution of trans-2-Aminocyclohexanol Enantiomers [9]

-

Synthesis of Racemic trans-2-(N-benzyl)amino-1-cyclohexanol:

-

To a flask charged with cyclohexene oxide (1.0 eq), add benzylamine (1.1 eq).

-

Heat the mixture, typically in a solvent like water or under neat conditions, until the reaction is complete (monitored by TLC or GC).

-

After cooling, the crude racemic product can be isolated and purified.

-

-

Resolution of Enantiomers:

-

Dissolve the racemic trans-2-(N-benzyl)amino-1-cyclohexanol (1.0 eq) in a suitable solvent mixture, such as ethyl acetate and diethyl ether.

-

Add a solution of (S)-(+)-mandelic acid (0.5 eq) in ethyl acetate.

-

Stir the mixture at room temperature, then cool to 0°C to induce precipitation of the less soluble diastereomeric salt, the (S)-mandelic acid salt of (1R,2R)-trans-2-(N-benzyl)amino-1-cyclohexanol.

-

Collect the precipitate by filtration. The filtrate contains the enriched (1S,2S)-enantiomer.

-

The enantiomerically enriched free amine can be recovered from the filtrate and treated with (R)-(-)-mandelic acid to precipitate the other diastereomeric salt.

-

-

Deprotection and Salt Formation:

-

Treat the isolated diastereomeric salt with a base (e.g., NaOH solution) to liberate the free N-benzylated amino alcohol.

-

Perform catalytic hydrogenation (H₂ gas, Pd/C catalyst) to cleave the benzyl group.

-

Following removal of the catalyst, treat the resulting enantiomerically pure trans-2-aminocyclohexanol with hydrochloric acid to precipitate the final hydrochloride salt product.

-

An alternative enantioselective synthesis involves the catalytic addition of carbamates to cyclohexene oxide using a chiral (salen)Co catalyst, which can provide the protected amino alcohol in high enantiomeric excess directly.[10]

Synthesis of cis-2-Aminocyclohexanol

The synthesis of the cis isomer is less common but can be achieved through different synthetic routes. One patented method starts from cyclohexene.[11] Another approach involves the reduction of cis-2-aminocyclohexanone.[2]

Experimental Protocol: Synthesis of cis-2-Aminocyclohexanol Hydrochloride (Conceptual Route) [11]

-

Cyclization and Ring Opening:

-

A multi-step sequence starting from cyclohexene can be used to form a protected aziridine or related intermediate.

-

This is followed by a regioselective, acid-catalyzed ring-opening with an alcohol, which sets the cis stereochemistry.

-

-

Resolution and Deprotection:

-

The resulting racemic protected cis-2-aminocyclohexanol derivative is resolved using a chiral resolving agent (e.g., a chiral carboxylic acid) via diastereomeric salt formation, similar to the trans isomer protocol.

-

The protecting groups are then removed under appropriate conditions.

-

-

Salt Formation:

-

The final enantiomerically pure cis-2-aminocyclohexanol is treated with hydrochloric acid. The aqueous layer is distilled to dryness, and the resulting solid is recrystallized from ethanol to yield the pure hydrochloride salt.[11]

-

Applications in Research and Drug Development

The unique stereochemical and functional features of this compound make it a valuable tool for chemists.

Chiral Auxiliary and Ligand in Asymmetric Synthesis

Enantiomerically pure trans-2-aminocyclohexanol is widely used as a precursor to chiral ligands for asymmetric catalysis.[1][9] The bidentate N,O-ligation motif can coordinate to various transition metals (e.g., Ruthenium, Iridium, Rhodium), creating a chiral environment that induces high enantioselectivity in reactions such as:

-

Asymmetric transfer hydrogenation of ketones.[9]

-

Asymmetric addition of organometallic reagents to aldehydes.[1]

-

Asymmetric C-H functionalization reactions.

Scaffold in Medicinal Chemistry

The aminocyclohexanol core is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active molecules. Its rigid cyclic structure presents functional groups in well-defined spatial orientations, which is ideal for optimizing interactions with biological targets like enzymes and receptors.

-

Neurodegenerative Diseases: cis-2-Aminocyclohexanol derivatives have been investigated for their potential to modulate neurotransmitter activity, which could be beneficial in treating conditions like Alzheimer's and Parkinson's disease.[2]

-

Anticancer Agents: The scaffold has been explored for developing potential anticancer agents that target specific pathways involved in tumor cell proliferation.[2]

-

Enzyme Inhibitors: Derivatives have shown promise as potent inhibitors of enzymes such as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is implicated in metabolic disorders.[12]

Safety and Handling

trans-2-Aminocyclohexanol hydrochloride is classified as an irritant, causing skin and serious eye irritation. It may also cause respiratory irritation. Standard laboratory personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling the compound. Work should be conducted in a well-ventilated fume hood. Avoid breathing dust.

Conclusion

This compound, in its various stereoisomeric forms, is a compound of significant academic and industrial importance. A thorough understanding of its structure, conformational preferences, and spectroscopic characteristics is essential for its effective use. The well-established protocols for the stereoselective synthesis of its enantiomers provide access to powerful tools for asymmetric catalysis and serve as a foundational starting point for the development of novel therapeutics. Its continued application in these fields underscores its status as a cornerstone chiral building block in modern organic chemistry.

References

-

Birrell, J. A., & Jacobsen, E. N. (2013). A Practical Method for the Synthesis of Highly Enantioenriched trans-1,2-Amino Alcohols. Organic Letters, 15(12), 2895–2897. Available from: [Link]

-

Schiffers, I., & Bolm, C. (2010). Synthesis and Resolution of Racemic trans-2-(N-Benzyl)amino-1-cyclohexanol: Enantiomer Separation by Sequential Use of (R)- and (S)-Mandelic Acid. Organic Syntheses, 87, 1-14. Available from: [Link]

- Process for preparing cis-2-aminocyclohexanol. CN114315609A. (2022). Google Patents.

-

Dugas, H., & Penney, C. (1981). Synthesis and Stereochemistry of Some Diastereoisomeric 2-Amino-4-t-butylcyclohexanols and Related Compounds. Canadian Journal of Chemistry, 59(13), 1970-1980. Available from: [Link]

-

Martinez, R., et al. (2012). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules, 17(12), 14756-14770. Available from: [Link]

-

Höhne, M., & Bornscheuer, U. T. (2019). One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. ChemCatChem, 11(24), 6035-6039. Available from: [Link]

-

Overman, L. E., & Sugai, S. (1985). A convenient method for obtaining trans-2-aminocyclohexanol and trans-2-aminocyclopentanol in enantiomerically pure form. The Journal of Organic Chemistry, 50(21), 4154–4155. Available from: [Link]

-

Martinez, R., et al. (2012). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules, 17(12), 14756-14770. Available from: [Link]

-

Lucet, D., Le Gall, T., & Mioskowski, C. (1998). trans-1,2-Diaminocyclohexane Derivatives as Chiral Reagents, Scaffolds, and Ligands for Catalysis: Applications in Asymmetric Synthesis and Molecular Recognition. Chemical Reviews, 98(8), 2737-2776. Available from: [Link]

- Preparation method and intermediate of optically active trans-2-aminocyclohexanol. CN101743218B. (2012). Google Patents.

-

Mendoza, O. J., et al. (2022). EXPLORATION OF NEW trans-2-AMINOCYCYCLOHEXANOL DERIVATIVES AS POTENTIAL pH-TRIGGERED CONFORMATIONAL SWITCHES. Westmont College Journal of Science & Mathematics. Available from: [Link]

-

Bach, T., & Hehn, J. P. (2001). Stereoselective synthesis of 2-aminocyclobutanols via photocyclization of alpha-amido alkylaryl ketones: mechanistic implications for the Norrish/Yang reaction. The Journal of Organic Chemistry, 66(10), 3561–3571. Available from: [Link]

-

SpectraBase. (n.d.). 2-Aminocyclohexanol. Retrieved from [Link]

-

Höhne, M., & Bornscheuer, U. T. (2020). Combining ketoreductase and amine transaminase for 4-aminocyclohexanol synthesis. Publication Server of the University of Greifswald. Available from: [Link]

-

Höhne, M., & Bornscheuer, U. T. (2019). One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. ResearchGate. Available from: [Link]

-

PubChem. (n.d.). cis-2-Aminocyclohexanol. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). Cyclohexanol, 2-amino-, cis-. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). trans-2-Aminocyclohexanol. NIST Chemistry WebBook. Retrieved from [Link]

-

Chiralpedia. (2022). Development of New Chiral Amino Alcohol Ligand for the Asymmetric Transfer Hydrogenation of Ketones and Its Immobilization Onto. CNR-IRIS. Available from: [Link]

-

ResearchGate. (n.d.). The four conformational isomers of cyclohexanol calculated at M06-.... Retrieved from [Link]

-

Zagorska, A., et al. (2022). New Derivatives of 2-(Cyclohexylamino)thiazol-4(5H)-one as Strong Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1: Synthesis, Antiproliferative and Redox-Modulating Activity. Molecules, 27(18), 5894. Available from: [Link]

-

Organic Chemistry Tutor. (2023, October 20). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy [Video]. YouTube. Available from: [Link]

-

Xu, B., et al. (2024). Dehydrogenative synthesis of N-functionalized 2-aminophenols from cyclohexanones and amines: Molecular complexities via one-shot assembly. Science Advances, 10(18). Available from: [Link]

-

Reddy, P. V., & Cook, S. P. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. Organic Letters, 20(18), 5779–5783. Available from: [Link]

-

Tsogoeva, S. B. (2010). Asymmetric catalysis with chiral primary amine-based organocatalysts. Chemical Communications, 46(38), 7028-7043. Available from: [Link]

-

Saghatelian, A., et al. (2023). Synthesis, Characterization, and Study of Catalytic Activity of Chiral Cu(II) and Ni(II) Salen Complexes in the α-Amino Acid C-α Alkylation Reaction. Molecules, 28(3), 1180. Available from: [Link]

-

Asfandiyarov, N. L., et al. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Available from: [Link]

-

de Oliveira, R., et al. (2019). Novel Orally Active Analgesic and Anti-Inflammatory Cyclohexyl-N-Acylhydrazone Derivatives. Molecules, 24(1), 125. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Buy (1R,2S)-2-aminocyclohexanol | 931-15-7 [smolecule.com]

- 3. westmont.edu [westmont.edu]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. CN101743218B - Preparation method and intermediate of optically active trans-2-aminocyclohexanol - Google Patents [patents.google.com]

- 7. youtube.com [youtube.com]

- 8. Cyclohexanol, 2-amino-, cis- [webbook.nist.gov]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. A Practical Method for the Synthesis of Highly Enantioenriched trans-1,2-Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CN114315609A - Process for preparing cis-2-aminocyclohexanol - Google Patents [patents.google.com]

- 12. New Derivatives of 2-(Cyclohexylamino)thiazol-4(5H)-one as Strong Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1: Synthesis, Antiproliferative and Redox-Modulating Activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Aminocyclohexanol Hydrochloride: From Synthesis to Therapeutic Applications

Introduction: The Dichotomy of a Chiral Scaffold

2-Aminocyclohexanol hydrochloride is a chiral organic compound that serves as a pivotal building block in modern organic synthesis and medicinal chemistry. Its rigid cyclohexane framework, adorned with vicinal amino and hydroxyl groups, presents a unique stereochemical landscape. This guide will delve into the technical nuances of its two primary diastereomers, cis-2-aminocyclohexanol hydrochloride and trans-2-aminocyclohexanol hydrochloride. These isomers, while structurally similar, possess distinct physical properties and often lead to significantly different outcomes in asymmetric synthesis and biological activity. Understanding their individual characteristics is paramount for researchers, scientists, and drug development professionals aiming to leverage their potential. This document provides a comprehensive overview of their synthesis, chiral resolution, analytical characterization, and applications, with a particular focus on their emerging role in the development of targeted therapeutics.

The core value of 2-aminocyclohexanol lies in its bifunctional nature, enabling it to participate in a diverse array of chemical transformations.[1] The amine group can be readily acylated or alkylated, while the alcohol moiety can be oxidized or used in etherification reactions.[1] This versatility, combined with its chirality, makes it an invaluable scaffold for constructing complex molecules with specific three-dimensional architectures, a critical requirement for active pharmaceutical ingredients (APIs).

Physicochemical Properties and Identification

A fundamental aspect of working with this compound is the clear differentiation between its cis and trans isomers. Each isomer has a unique CAS (Chemical Abstracts Service) number, which is the universally recognized identifier for chemical substances.

| Property | cis-2-Aminocyclohexanol hydrochloride | trans-2-Aminocyclohexanol hydrochloride |

| CAS Number | 6936-47-6 | 5456-63-3 |

| Molecular Formula | C₆H₁₃NO·HCl | C₆H₁₃NO·HCl |

| Molecular Weight | 151.63 g/mol | 151.63 g/mol |

| Appearance | White to light beige crystalline powder | Beige powder solid |

| Melting Point | 186-190 °C | 172-175 °C (lit.) |

| Synonyms | (1R,2S)-rel-2-Aminocyclohexanol HCl | (1R,2R)-rel-2-Aminocyclohexanol HCl |

Data compiled from multiple chemical supplier and database sources.

Synthesis and Chiral Resolution: Crafting Stereochemical Purity

The synthesis of 2-aminocyclohexanol can be approached through several routes, often yielding a racemic mixture of enantiomers. For applications in drug development, obtaining enantiomerically pure forms is crucial. This necessitates a robust strategy for both the initial synthesis and subsequent chiral resolution.

General Synthesis from Cyclohexene Oxide

A common and straightforward method to produce a mixture of cis- and trans-2-aminocyclohexanol involves the ammonolysis of cyclohexene oxide.

Experimental Protocol: Synthesis of Racemic 2-Aminocyclohexanol

-

Reaction Setup: In a 500 mL three-necked flask equipped with a mechanical stirrer and under a water bath for temperature control, add 214.3 g of concentrated aqueous ammonia.

-

Addition of Epoxide: While stirring and maintaining the internal temperature at approximately 50°C, slowly add 50.0 g of 1,2-epoxycyclohexane (cyclohexene oxide) dropwise. The exothermicity of the reaction should be carefully managed.

-

Reaction: After the addition is complete, maintain the reaction mixture at a constant temperature for 12 hours to ensure complete conversion.

-

Workup and Purification: Upon completion, process the reaction mixture to obtain the crude product. This crude mixture can then be purified by recrystallization to yield 2-aminocyclohexanol.

This protocol is adapted from a general method for the synthesis of 2-aminocyclohexanol.[2] The rationale behind using a large excess of ammonia is to favor the formation of the primary amine and minimize the formation of secondary amine byproducts. The elevated temperature accelerates the ring-opening of the epoxide.

Chiral Resolution using Mandelic Acid

For many applications, especially in pharmaceuticals, the separation of enantiomers is a critical step. A highly effective method for resolving racemic 2-aminocyclohexanol derivatives is through the formation of diastereomeric salts with a chiral resolving agent, such as mandelic acid. This process leverages the different solubilities of the diastereomeric salts to effect their separation.

Causality in Chiral Resolution: The principle of chiral resolution by diastereomeric salt formation relies on the fact that enantiomers have identical physical properties, making them inseparable by standard techniques like crystallization. However, when reacted with a single enantiomer of a chiral acid (or base), they form a pair of diastereomers. Diastereomers have different physical properties, including solubility, which allows for their separation by fractional crystallization. The choice of mandelic acid is strategic due to its commercial availability in both (R) and (S) forms, its crystallinity, and its ability to form well-defined salts with amines.

Experimental Protocol: Chiral Resolution of trans-2-(N-benzyl)amino-1-cyclohexanol

This protocol describes the resolution of a protected form of trans-2-aminocyclohexanol, a common strategy to improve crystallization properties.

-

Salt Formation: Dissolve the racemic trans-2-(N-benzyl)amino-1-cyclohexanol in a suitable solvent like ethyl acetate. Add a solution of (R)-mandelic acid (0.5 equivalents) in a mixture of ethyl acetate and diethyl ether.

-

Crystallization: Allow the mixture to stand, which will lead to the preferential precipitation of one diastereomeric salt, for instance, the (R)-mandelic acid salt of (1S,2S)-trans-2-(N-benzyl)amino-1-cyclohexanol.

-

Isolation and Purification: Collect the precipitated salt by filtration. The purity of the diastereomeric salt can be enhanced by recrystallization.

-

Liberation of the Free Amine: Treat the purified diastereomeric salt with a base (e.g., NaOH solution) to neutralize the mandelic acid and liberate the enantiomerically pure free amine.

-

Recovery of the Other Enantiomer: The mother liquor, now enriched in the other enantiomer, can be treated with (S)-mandelic acid to precipitate the corresponding diastereomeric salt and isolate the other enantiomer.

-

Debenzylation: The benzyl protecting group can be removed by hydrogenation to yield the enantiomerically pure trans-2-aminocyclohexanol.

This protocol is based on the highly efficient sequential resolution method developed by Schiffers et al.[3][4] This self-validating system allows for the recovery of both enantiomers in high purity by the sequential use of both (R)- and (S)-mandelic acid.[3]

Caption: Workflow for the chiral resolution of trans-2-aminocyclohexanol.

Analytical Characterization

Unambiguous identification and purity assessment of cis- and trans-2-aminocyclohexanol hydrochloride and their derivatives are crucial. A combination of chromatographic and spectroscopic techniques is typically employed.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful tools for assessing chemical and enantiomeric purity.

-

Chiral HPLC: This is the gold standard for determining enantiomeric excess (ee). Polysaccharide-based chiral stationary phases (CSPs) are often effective for separating the enantiomers of 2-aminocyclohexanol and its derivatives.[5][6]

-

Typical Conditions: A Chiralpak® column with a mobile phase consisting of a mixture of hexane, isopropanol, and an amine modifier (like diethylamine) is a common starting point for method development.[7] The amine modifier is crucial for improving peak shape and reducing tailing of basic analytes.

-

-

GC-MS: Gas chromatography coupled with mass spectrometry is excellent for assessing chemical purity and identifying byproducts, especially volatile ones. Derivatization to a more volatile and thermally stable ester or amide is often recommended for amino alcohols to improve chromatographic performance.[]

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for distinguishing between cis and trans isomers.

-

¹H NMR Spectroscopy: The key to differentiating the isomers lies in the coupling constants (J-values) of the protons on the carbons bearing the amino and hydroxyl groups (C1-H and C2-H).[9][10]

-

In the more stable diequatorial conformation of trans-2-aminocyclohexanol, the C1-H and C2-H protons are in axial positions. This results in large axial-axial (Jₐₐ) couplings with their adjacent axial protons, typically in the range of 10-13 Hz.[10]

-

For the cis isomer, one substituent is axial and the other is equatorial. This leads to smaller axial-equatorial (Jₐₑ) and equatorial-equatorial (Jₑₑ) couplings, generally in the range of 2-5 Hz.[10] The observation of a large coupling constant for these protons is a strong indicator of the trans isomer.

-

-

¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms in the cyclohexane ring also differ between the cis and trans isomers due to stereoelectronic effects.

Applications in Drug Development and Medicinal Chemistry

The stereochemically defined scaffold of 2-aminocyclohexanol is a valuable asset in the design and synthesis of novel therapeutic agents. Its derivatives have been explored in various therapeutic areas, from cardiovascular disease to oncology.

Vernakalant: An Antiarrhythmic Agent

trans-2-Aminocyclohexanol is a key structural component of Vernakalant, an antiarrhythmic drug used for the rapid conversion of recent-onset atrial fibrillation to sinus rhythm.[11] The synthesis of Vernakalant often involves the use of enantiomerically pure trans-2-aminocyclohexanol derivatives to ensure the correct stereochemistry of the final drug product, which is critical for its pharmacological activity and safety profile.[12][13][14]

Spleen Tyrosine Kinase (SYK) Inhibitors

Spleen Tyrosine Kinase (SYK) is a non-receptor tyrosine kinase that plays a crucial role in signal transduction in various immune cells, including B-cells, mast cells, and macrophages.[15][16] It is a key mediator in both adaptive and innate immunity.[1][17] Dysregulation of SYK signaling is implicated in numerous autoimmune diseases and hematological malignancies, making it an attractive therapeutic target.[16][18][19]

Several small molecule SYK inhibitors have been developed, and the 2-aminocyclohexanol moiety has been successfully incorporated as a key pharmacophore. For instance, the compound 6-[(1R,2S)-2-amino-cyclohexylamino]-4-(5,6-dimethyl-pyridin-2-ylamino)-pyridazine-3-carboxylic acid amide (RO9021) is a potent and orally bioavailable ATP-competitive inhibitor of SYK.[4][20] The specific (1R,2S)-cis-2-aminocyclohexylamino group is crucial for its binding to the kinase domain and its inhibitory activity.[20] These inhibitors function by blocking the ATP-binding site of SYK, thereby preventing its activation and disrupting downstream signaling cascades that lead to immune cell proliferation and cytokine production.[18]

Caption: Simplified SYK signaling pathway and the point of intervention by inhibitors.

Safety and Handling

This compound is classified as an irritant. It is irritating to the eyes, respiratory system, and skin.[16] Standard laboratory safety protocols should be strictly followed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.

-

Handling: Avoid inhaling dust. Use in a well-ventilated area or a fume hood. Avoid direct contact with skin and eyes.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound, in its cis and trans forms, represents a class of deceptively simple yet powerful chiral building blocks. Their true value is realized through the precise control of stereochemistry, which is achievable through well-designed synthesis and resolution protocols. As demonstrated by their incorporation into complex molecules like Vernakalant and potent SYK inhibitors, these scaffolds are instrumental in addressing significant challenges in drug discovery. For researchers in the pharmaceutical and life sciences, a thorough understanding of the synthesis, characterization, and application of these isomers is not merely academic but a prerequisite for innovation. The continued exploration of 2-aminocyclohexanol derivatives promises to unlock new therapeutic possibilities, reinforcing the enduring principle that in the world of drug development, structure and stereochemistry are paramount.

References

-

Mócsai, A., Ruland, J., & Tybulewicz, V. L. (2010). The SYK tyrosine kinase: a crucial player in diverse biological functions. Nature Reviews Immunology, 10(6), 387-402. [Link]

-

Wang, L., et al. (2019). Functional roles of Syk in macrophage-mediated inflammatory responses. Journal of Leukocyte Biology, 106(2), 353-362. [Link]

-

Schiffers, I., et al. (2006). Resolution of Racemic 2-Aminocyclohexanol Derivatives and Their Application as Ligands in Asymmetric Catalysis. The Journal of Organic Chemistry, 71(6), 2320-2331. [Link]

-

UniProt Consortium. (n.d.). Tyrosine-protein kinase SYK - Homo sapiens (Human). UniProtKB - P43405 (SYK_HUMAN). Retrieved from [Link]

-

Geahlen, R. L. (2009). Getting Syk: Spleen Tyrosine Kinase as a Therapeutic Target. Biochemical Pharmacology, 77(7), 1245-1255. [Link]

-

News-Medical. (2024). What are Syk inhibitors and how do they work? Retrieved from [Link]

-

Yanagi, S., et al. (2001). Structure and function of Syk protein-tyrosine kinase. Journal of Biochemistry, 130(2), 177-183. [Link]

-

Wikipedia. (n.d.). Tyrosine-protein kinase SYK. Retrieved from [Link]

-

Chandrasekhar, S., et al. (2012). Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. Molecules, 17(7), 8343-8353. [Link]

-

Li, G., et al. (2014). A highly efficient asymmetric synthesis of vernakalant. Tetrahedron Letters, 55(30), 4144-4146. [Link]

-

Le-Nguyen, B., & Richardson, D. P. (2005). Enantiomeric Resolution of (±)-Mandelic Acid by (1R,2S)-(–)-Ephedrine. An Organic Chemistry Laboratory Experiment Illustrating Stereoisomerism. Journal of Chemical Education, 82(2), 262. [Link]

-

Semantic Scholar. (n.d.). A highly efficient asymmetric synthesis of vernakalant. Retrieved from [Link]

-

Grove, C. I., & Shirley, M. A. (2003). Enantiomeric Resolution of (±)-Mandelic Acid by (1R,2S)-(Ð)-Ephedrine: An Organic Chemistry Laboratory Experiment Illustrating Stereoisomerism. Journal of Chemical Education, 80(1), 69. [Link]

-

Springuel, G., et al. (2018). l-Proline, a resolution agent able to target both enantiomers of mandelic acid: an exciting case of stoichiometry controlled chiral resolution. Chemical Communications, 54(58), 8059-8062. [Link]

-

ResearchGate. (2013). Progresses in Synthesis of Vernakalant. Retrieved from [Link]

-

ResearchGate. (2014). A Highly Efficient Asymmetric Synthesis of Vernakalant. Retrieved from [Link]

-

Mendoza, O. J., et al. (2022). Exploration of New trans-2-Aminocyclohexanol Derivatives as Potential pH-triggered Conformational Switches. Pacific Journal of Science and Technology, 23(2). [Link]

-

Liao, C., et al. (2013). Selective inhibition of spleen tyrosine kinase (SYK) with a novel orally bioavailable small molecule inhibitor, RO9021, impinges on various innate and adaptive immune responses. Arthritis Research & Therapy, 15(5), R146. [Link]

-

Wikipedia. (n.d.). Kinetic resolution. Retrieved from [Link]

-

PubChem. (n.d.). 4-Aminocyclohexanol. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Synthesis and resolution of racemic trans-2-(N-benzyl)amino-1-cyclohexanol: Enantiomer separation by sequential use of (R)- and (S)-mandelic acid. Retrieved from [Link]

-

ResearchGate. (2020). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. Retrieved from [Link]

-

Information Box. (2024, January 1). Chirality, HPLC, MS, Drug Safety & Thalidomide Case | Biochemistry [Video]. YouTube. [Link]

-

Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

-

Savelieva, I., & Camm, A. J. (2011). The Vernakalant Story: How Did It Come to Approval in Europe and What is the Delay in the U.S.A? Arrhythmia & Electrophysiology Review, 1(1), 38-42. [Link]

-

Alzheimer's Drug Discovery Foundation. (2020). Syk Inhibitors. Retrieved from [Link]

-

BioSpace. (2023, February 14). Emergence Of SYK Inhibitors In Clinical Trials. Retrieved from [Link]

Sources

- 1. The SYK tyrosine kinase: a crucial player in diverse biological functions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. grokipedia.com [grokipedia.com]

- 3. uniprot.org [uniprot.org]

- 4. Selective inhibition of spleen tyrosine kinase (SYK) with a novel orally bioavailable small molecule inhibitor, RO9021, impinges on various innate and adaptive immune responses: implications for SYK inhibitors in autoimmune disease therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. phx.phenomenex.com [phx.phenomenex.com]

- 7. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. A highly efficient asymmetric synthesis of vernakalant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A highly efficient asymmetric synthesis of vernakalant. | Semantic Scholar [semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. Functional roles of Syk in macrophage-mediated inflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Getting Syk: Spleen Tyrosine Kinase as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 17. [PDF] Functional Roles of Syk in Macrophage-Mediated Inflammatory Responses | Semantic Scholar [semanticscholar.org]

- 18. What are Syk inhibitors and how do they work? [synapse.patsnap.com]

- 19. Tyrosine-protein kinase SYK - Wikipedia [en.wikipedia.org]

- 20. Selective inhibition of spleen tyrosine kinase (SYK) with a novel orally bioavailable small molecule inhibitor, RO9021, impinges on various innate and adaptive immune responses: implications for SYK inhibitors in autoimmune disease therapy - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-Aminocyclohexanol Hydrochloride: Molecular Weight, Physicochemical Properties, and Analytical Characterization

Abstract: This technical guide provides a comprehensive overview of 2-Aminocyclohexanol hydrochloride, a pivotal chemical intermediate in pharmaceutical research and organic synthesis. Moving beyond the fundamental molecular weight, this document delves into its critical physicochemical properties, the significance of its stereoisomerism, and its primary applications. Authored for researchers, scientists, and drug development professionals, this guide establishes a framework for the compound's analytical characterization through detailed, field-proven protocols for High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. The objective is to equip scientific professionals with the necessary technical knowledge for the effective evaluation, handling, and application of this versatile building block, ensuring both scientific integrity and experimental reproducibility.

Fundamental Molecular and Physicochemical Properties

This compound is the salt form of 2-aminocyclohexanol, a bifunctional organic molecule containing both an amine and a hydroxyl group. The hydrochloride form enhances the compound's stability and aqueous solubility, making it more convenient for storage and use in various reaction conditions.

The precise molecular weight of this compound is a cornerstone for all stoichiometric calculations in synthesis and for definitive identification in analytical procedures. The molecular weight is calculated from its chemical formula, C₆H₁₃NO·HCl.[1][2]

| Property | Data | Source(s) |

| Molecular Formula | C₆H₁₄ClNO | [1][3][4] |

| Linear Formula | H₂NC₆H₁₀OH·HCl | [2] |

| Molecular Weight | 151.63 g/mol | [2][4][5] |

| Appearance | White to beige crystalline solid/powder | [1][4] |

| Common Isomer | trans-2-Aminocyclohexanol hydrochloride | [6][7] |

| CAS Number (trans) | 5456-63-3 | [2][6] |

| Melting Point (trans) | 172-175 °C (lit.) | [6] |

| Solubility | Soluble in water and methanol | [6] |

The formation of the hydrochloride salt is a straightforward acid-base reaction where the lone pair of electrons on the basic nitrogen atom of the amino group accepts a proton from hydrochloric acid. This process is crucial as the resulting ionic salt typically has a higher melting point and is less volatile than the corresponding free base.

Caption: Formation of the hydrochloride salt from the free base.

The Critical Role of Stereoisomerism

2-Aminocyclohexanol possesses two chiral centers, leading to the existence of different stereoisomers. The relative orientation of the amino (-NH₂) and hydroxyl (-OH) groups on the cyclohexane ring defines them as cis or trans diastereomers. Each of these can exist as a pair of enantiomers ((1R,2R)/(1S,2S) for trans and (1R,2S)/(1S,2R) for cis).

In drug development and chiral synthesis, the distinction between isomers is not merely academic; it is fundamental. Different stereoisomers can exhibit profoundly different pharmacological activities, metabolic pathways, and toxicological profiles. Therefore, specifying the exact isomer, such as trans-2-aminocyclohexanol hydrochloride, is imperative for reproducible and meaningful scientific work.

| Isomer Configuration | Common CAS Number |

| trans-2-Aminocyclohexanol hydrochloride | 5456-63-3 |

| (1S,2S)-2-Aminocyclohexanol hydrochloride | 13374-30-6 |

| cis-2-Aminocyclohexanol hydrochloride | 6936-47-6 |

| (1S,2S)-2-Aminocyclohexanol (Free Base) | Not specified in results |

| (1R,2R)-2-Aminocyclohexanol (Free Base) | Not specified in results |

Synthesis and Key Applications

Synthesis Overview: A common laboratory-scale synthesis involves the reduction of cyclohexanone to produce 2-aminocyclohexanol, which is then treated with hydrochloric acid to precipitate the hydrochloride salt.[6][8] This pathway provides access to the foundational structure from readily available starting materials.

Caption: General synthesis pathway for this compound.

Key Applications: The utility of this compound stems from its identity as a chiral building block.

-

Pharmaceutical Intermediates: It serves as a precursor for a wide range of biologically active molecules, including anti-anxiety and antidepressant drugs.[8]

-

Chiral Ligands: The defined stereochemistry makes it an excellent scaffold for the synthesis of chiral ligands used in asymmetric catalysis, a cornerstone of modern synthetic chemistry.

-

Molecular Switches: Researchers have explored derivatives of trans-2-aminocyclohexanol as potential pH-triggered conformational switches, where protonation of the amino group induces a change in the molecule's three-dimensional shape.[9]

Analytical Characterization and Quality Control

Ensuring the identity, purity, and isomeric integrity of this compound is paramount. The following protocols are presented as self-validating systems for robust quality control.

Protocol 4.1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC is the gold standard for assessing the purity of non-volatile organic compounds. A reverse-phase method effectively separates the polar analyte from less polar impurities. This protocol is designed to provide a clear purity profile based on peak area percentage.

Methodology:

-

System Preparation:

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Isocratic Elution: 95% A / 5% B. (Note: This may require optimization based on the specific impurity profile).

-

Flow Rate: 1.0 mL/min.[10]

-

-

Sample and Standard Preparation:

-

Standard Solution: Accurately weigh ~10 mg of reference standard this compound into a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to create a 1 mg/mL solution.

-

Sample Solution: Prepare the sample to be tested in the same manner.

-

-

Analysis:

-

Data Interpretation (Self-Validation):

-

System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) of the main peak area should be ≤ 2.0%.

-

Purity Calculation: The purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

-

Acceptance Criteria: For a high-purity sample, the main peak should account for ≥ 99.0% of the total peak area.

-

Caption: Experimental workflow for HPLC purity analysis.

Protocol 4.2: Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy is an unparalleled technique for unambiguous structure elucidation. ¹H NMR confirms the presence of all protons and their connectivity, while specific coupling constants can help determine the cis/trans stereochemistry.

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the this compound sample.

-

Dissolve the sample in ~0.7 mL of a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or DMSO-d₆, in a 5 mm NMR tube.[10] D₂O is often preferred as it will exchange with the labile -OH and -NH₃⁺ protons, simplifying the spectrum.

-

-

Data Acquisition:

-

Spectrometer: A 400 MHz (or higher) NMR spectrometer.[10]

-

Experiment: Standard ¹H NMR acquisition.

-

Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

-

-

Spectral Interpretation (Self-Validation):

-

Chemical Shifts: Compare the observed chemical shifts to reference spectra or literature values.[5] The protons on carbons bearing the -OH and -NH₃⁺ groups will be shifted downfield (higher ppm).

-

Integration: The integral of the peaks should correspond to the number of protons in each environment. The cyclohexane ring protons should integrate to a total of 10H.

-

Multiplicity (Splitting): The splitting patterns reveal adjacent proton relationships. For the trans isomer, the protons at C1 and C2 are both axial (or both equatorial in a ring flip), leading to a characteristic large diaxial coupling constant (J ≈ 8-12 Hz). This is a key diagnostic feature to distinguish it from the cis isomer.

-

Confirmation: The acquired spectrum must be consistent with the proposed structure of this compound.[9]

-

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified as an irritant.

| Hazard Class | GHS Code | Description |

| Skin Irritation | H315 | Causes skin irritation |

| Eye Irritation | H319 | Causes serious eye irritation |

| Respiratory Irritation | H335 | May cause respiratory irritation |

Safe Handling Procedures:

-

Engineering Controls: Use only in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[3]

-

Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile rubber), safety goggles (EN 166 standard), and a lab coat.[1][3]

-

Hygiene: Avoid contact with skin, eyes, and clothing.[1][6] Do not breathe dust.[1] Wash hands thoroughly after handling.

Storage:

-

Store in a tightly closed container in a dry, cool place.[4][6]

-

The compound can be hygroscopic; protect from moisture and air.[1]

Conclusion

This compound is more than a chemical with a molecular weight of 151.63 g/mol ; it is a versatile chiral building block whose utility is fundamentally tied to its specific stereochemical identity. For researchers in drug discovery and chemical synthesis, a thorough understanding of its properties, coupled with robust analytical validation, is non-negotiable. By employing systematic protocols for characterization and adhering to strict safety guidelines, scientists can confidently and effectively leverage this important compound to advance their research objectives.

References

-

trans-2-Amino-cyclohexanol | CAS#:13374-31-7. Chemsrc. [Link]

-

2-Aminocyclohexanol - Introduction. ChemBK. [Link]

-

trans-2-Amino-cyclohexanol hydrochloride - Introduction. ChemBK. [Link]

-

EXPLORATION OF NEW trans-2-AMINOCYCLOHEXANOL DERIVATIVES AS POTENTIAL pH-TRIGGERED CONFORMATIONAL SWITCHES. Westmont College. [Link]

Sources

- 1. fishersci.co.uk [fishersci.co.uk]

- 2. scbt.com [scbt.com]

- 3. trans-2-Amino-cyclohexanol | CAS#:13374-31-7 | Chemsrc [chemsrc.com]

- 4. trans-2-Aminocyclo hexanol hydrochloride | 13374-30-6 [chemicalbook.com]

- 5. TRANS-2-AMINOCYCLOHEXANOL HYDROCHLORIDE(5456-63-3) 1H NMR [m.chemicalbook.com]

- 6. chembk.com [chembk.com]

- 7. trans-2-Aminocyclohexanol hydrochloride, 99% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. chembk.com [chembk.com]

- 9. westmont.edu [westmont.edu]

- 10. pdf.benchchem.com [pdf.benchchem.com]

2-Aminocyclohexanol hydrochloride melting point

An In-depth Technical Guide to the Melting Point of 2-Aminocyclohexanol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

The melting point of an active pharmaceutical ingredient (API) or intermediate is a critical physicochemical parameter, serving as a primary indicator of identity and purity. For this compound, a chiral building block pivotal in organic synthesis, a precise understanding of its melting point is fundamental. This is complicated by the existence of stereoisomers, primarily the cis and trans diastereomers, which exhibit distinct physical properties. This guide provides an in-depth analysis of the factors governing the melting point of this compound, outlines rigorous, self-validating protocols for its accurate determination, and offers insights into the interpretation of experimental data.

Introduction: The Significance of a Melting Point

In the realm of pharmaceutical development and chemical research, the melting point is far more than a simple physical constant. It is a foundational characteristic that provides critical insights into the molecular structure and purity of a crystalline solid.[1][2] For a compound like this compound, which serves as a precursor in the synthesis of complex molecules, confirming its identity and purity via melting point analysis is a non-negotiable first step in quality control.[1][3]

The presence of impurities disrupts the uniform crystal lattice of a pure substance, typically causing the melting point to decrease and the melting range to broaden.[1] Therefore, a sharp, well-defined melting range is a strong indicator of high purity. Furthermore, 2-aminocyclohexanol exists as different stereoisomers, which, due to their unique three-dimensional arrangements, pack differently in the solid state. This results in distinct crystal lattice energies and, consequently, different melting points. This guide will focus on the two primary diastereomers: cis-2-aminocyclohexanol hydrochloride and trans-2-aminocyclohexanol hydrochloride.

Physicochemical Data of this compound Isomers

The spatial orientation of the amino (-NH₂) and hydroxyl (-OH) groups on the cyclohexane ring dictates the isomer. In the trans isomer, the groups are on opposite sides of the ring, while in the cis isomer, they are on the same side. This structural difference profoundly impacts their intermolecular bonding and crystal packing efficiency, leading to distinct melting points.

Table 1: Comparative Physicochemical Properties of this compound Isomers

| Property | trans-2-Aminocyclohexanol HCl | cis-2-Aminocyclohexanol HCl |

| Appearance | White to pale cream crystalline solid[4][5] | White to light beige crystalline powder[6][7] |

| CAS Number | 5456-63-3[4][5][8] | 6936-47-6[6][7] |

| Molecular Formula | C₆H₁₄ClNO[4][9][10] | C₆H₁₄ClNO[6][7] |

| Molecular Weight | 151.64 g/mol [9] | 150.63 g/mol [6] |

| Reported Melting Range | 172-175 °C[4][10] or 173-177 °C[9] | 186-190 °C[6][7] |

Interestingly, the cis isomer exhibits a higher melting point than the trans isomer. While one might intuitively assume the more symmetric trans form would pack more efficiently, the specific intermolecular hydrogen bonding network within the hydrochloride salt's crystal lattice dictates the melting point. The arrangement in the cis hydrochloride salt likely allows for a more stable and higher-energy crystal lattice, requiring more thermal energy to disrupt.

Critical Factors Influencing Melting Point Determination

An observed melting point is not an absolute value but is highly dependent on both the intrinsic properties of the sample and the extrinsic experimental conditions.

-

Purity: This is the most significant factor. Impurities introduce defects into the crystal lattice, weakening the intermolecular forces. This results in a melting point depression and a broadening of the melting range . A pure compound typically melts over a sharp range of 1-2°C.[1][2]

-

Stereoisomeric Purity: The data in Table 1 is for diastereomerically pure samples. A sample contaminated with the other isomer will behave as an impure substance, exhibiting a depressed and broadened melting range.

-

Polymorphism: Polymorphism is the ability of a compound to exist in two or more crystalline forms, each with a different arrangement of molecules in the crystal lattice.[11] These different polymorphs can have distinct melting points, solubilities, and stabilities.[11] While specific studies on this compound polymorphism are not prevalent, researchers should be aware that different crystallization conditions could potentially yield different polymorphic forms.[12]

-

Heating Rate: The rate at which the temperature of the heating block increases is crucial. A rapid heating rate does not allow for thermal equilibrium to be established between the sample, the thermometer, and the heating block, often resulting in an observed melting point that is artificially elevated.[13] A rate of 1-2 °C per minute is standard for accurate determinations.[13][14]

-

Sample Preparation and Packing: The sample must be thoroughly dried and finely powdered to ensure uniform heat transfer.[13][15] It should be packed tightly into a capillary tube to a height of 2.5-3.5 mm to achieve consistent results, as specified by the United States Pharmacopeia (USP).[14]

Authoritative Protocols for Accurate Melting Point Determination

To ensure data integrity, melting point determination must be approached as a systematic, self-validating process. The following protocols are based on established standards, such as USP General Chapter <741>.[14][16][17]

Experimental Workflow Overview

Caption: High-level workflow for reliable melting point determination.

Protocol 1: Melting Point Apparatus Calibration

Causality: The accuracy of any measurement is contingent on the calibration of the instrument. This protocol ensures the thermometer and heating system of the apparatus provide trustworthy readings.

Step-by-Step Methodology:

-

Select at least three USP Melting Point Reference Standards that bracket the expected melting point of your sample (e.g., Vanillin, Acetanilide, Caffeine).[18]

-

Prepare and load each standard into a separate capillary tube as described in Protocol 3.

-

Determine the melting point of each standard using the slow heating rate (1°C/min) specified in Protocol 4.[14]

-

Record the "clear point" (the temperature at which the material becomes completely liquid) for each standard.[14]

-

Compare the observed melting points to the certified values for the reference standards.

-

If the observed values deviate from the certified values beyond the apparatus's specified tolerance, a calibration adjustment must be performed according to the manufacturer's instructions.

-

Affix a calibration status label to the instrument.[19]

Caption: Self-validating workflow for melting point apparatus calibration.

Protocol 2: Sample Purification by Recrystallization (Optional)

Causality: If an initial measurement shows a broad or depressed melting range, the sample is likely impure. Recrystallization is a fundamental technique to purify solid compounds.[20]

Step-by-Step Methodology:

-

Solvent Selection: Choose a solvent or solvent pair in which this compound is soluble when hot but sparingly soluble when cold. An ethanol/water mixture is often a suitable choice for amine hydrochlorides.[21][22]

-

Dissolution: Place the impure solid in an Erlenmeyer flask. Add a minimal amount of the hot solvent and heat the mixture until the solid completely dissolves.[23][24]

-

Cooling & Crystallization: Allow the solution to cool slowly and undisturbed to room temperature. Then, place it in an ice-water bath to maximize crystal formation.[21] Slow cooling is critical for the formation of a pure crystal lattice.

-

Filtration: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual impurities.

-

Drying: Dry the crystals thoroughly under vacuum or in a desiccator to remove all traces of solvent. Residual solvent can act as an impurity.

Protocol 3: Sample Preparation and Loading

Causality: Proper sample preparation ensures uniform heat distribution and consistent results between measurements.

Step-by-Step Methodology:

-

Drying: Ensure the purified sample is completely dry by placing it in a vacuum desiccator over a suitable desiccant for several hours.

-

Grinding: Transfer a small amount of the dry sample to a watch glass and grind it into a fine, uniform powder using a spatula or glass rod.[13]

-

Loading: Press the open end of a capillary tube (e.g., 0.8-1.2 mm internal diameter) into the powder.[16][25]

-

Packing: Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to pack the powder tightly into the sealed end.

-

Verification: The final packed column of the sample should be 2.5–3.5 mm high.[14]

Protocol 4: Melting Point Measurement (USP <741> Class Ia)

Causality: A standardized, slow heating rate ensures thermal equilibrium, allowing for the precise observation of the temperatures at which melting begins and ends.

Step-by-Step Methodology:

-

Set Pre-heat Temperature: Set the apparatus to heat rapidly to a temperature approximately 10-15°C below the expected melting point from Table 1.[26]

-

Equilibrate: Once the set temperature is reached, allow the block to equilibrate.

-

Insert Sample: Insert the packed capillary tube into the heating block.

-

Set Ramp Rate: Set the heating rate to a slow, controlled ramp of 1°C per minute.[14][16]

-

Observe and Record - Onset Point (T₁): Carefully observe the sample through the magnifying lens. Record the temperature at which the column of solid is first seen to collapse or shrink against the side of the capillary tube. This is the beginning of the melting range.[14][25]

-

Observe and Record - Clear Point (T₂): Continue observing and record the temperature at which the last solid particle melts and the substance becomes a completely clear liquid. This is the end of the melting range, also known as the "melting point."[14]

-

Report: The result is reported as a range from T₁ to T₂.

Caption: Standardized workflow for melting point measurement (USP <741>).

Data Interpretation and Troubleshooting

The quality of the melting point data provides direct feedback on the purity of the material.

Table 2: Interpretation of Melting Point Results

| Observation | Interpretation | Recommended Action |

| Sharp Range (1-2°C) within literature values. | Sample is of high purity. | Proceed with the intended use of the material. |

| Broad Range (>3°C) and depressed (lower than literature). | Sample is impure. | Purify the sample via recrystallization (Protocol 2) and re-measure. |

| Melts sharply, but outside literature range. | 1. Instrument out of calibration.2. Sample is a different isomer or polymorph. | 1. Recalibrate the instrument (Protocol 1).2. Verify sample identity with other analytical techniques (e.g., NMR, IR). |

| Sample darkens or decomposes before melting. | Compound is thermally unstable at its melting point. | Report the decomposition temperature. Consider alternative characterization methods. |

| Sample disappears from the capillary (sublimation). | Compound has a high vapor pressure. | Use a sealed capillary tube for the measurement. |

Conclusion

The melting point of this compound is a fundamental parameter that confirms both its identity and purity. The distinct melting ranges of the cis (186-190 °C) and trans (172-177 °C) isomers underscore the importance of stereochemical control in synthesis. For researchers and drug development professionals, obtaining accurate and reproducible melting point data is not a trivial exercise. It requires a holistic approach that encompasses rigorous instrument calibration, meticulous sample preparation, and adherence to standardized measurement protocols. By treating melting point determination as a self-validating scientific procedure, laboratories can ensure the quality and integrity of this critical chemical building block, thereby safeguarding the reliability of subsequent research and development efforts.

References

-

trans-2-Aminocyclohexanol hydrochloride Physico-chemical Properties. ChemBK. [Link]

-

Calibration of Melting Point Apparatus. Pharmaguideline. [Link]

-

SOP For Melting Point Calibration. Scribd. [Link]

-

Determination of Melting Points According to Pharmacopeia. Stanford Research Systems. [Link]

-

Melting Point Determination in Pharmaceutical Industry. NANOLAB. [Link]

-

General Chapters: <741> MELTING RANGE OR TEMPERATURE. USP. [Link]

-

Lab 3: Calibration of a Melting Point Apparatus. California State University, Bakersfield. [Link]

-

Operation and Calibration of Melting Point Apparatus. Pharma Beginners. [Link]

-

USP 741 Melting Point or Range. Scribd. [Link]

-

SOP for Calibration of Melting Point Apparatus. Pharmaguideline. [Link]

-

Melting Point Determination. ResolveMass Laboratories Inc. [Link]

-

Melting Point Test. CD Formulation. [Link]

-

Measuring the Melting Point. Westlab Canada. [Link]

-

Melting point testing as per USP 741. YouTube. [Link]

-

Melting Point Determination. NAMSA. [Link]

-

Recrystallization - Part 2. University of Colorado Boulder. [Link]

-

Recrystallization. YouTube. [Link]

-

Recrystallization. YouTube (Professor Dave Explains). [Link]

-

trans-2-Aminocyclohexanol hydrochloride, 97+%. Fisher Scientific. [Link]

-

Physical Properties of Amines. YouTube. [Link]

-

Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

-

Amine Physical Properties - Boiling Points & Basicity. YouTube. [Link]

-

Boiling & Melting Points. Michigan State University Chemistry. [Link]

-

Recrystallization Lab. Rowan College at Burlington County. [Link]

-

Polymorphism in cyclohexanol. ResearchGate. [Link]

-

Polymorphism Study of 1,2,4-Triazole Derivatives. Preprints.org. [Link]

-

Physical Properties of Amines. Chemistry LibreTexts. [Link]

Sources